molecular formula C14H19N3O2 B11729377 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol

4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol

Cat. No.: B11729377
M. Wt: 261.32 g/mol
InChI Key: OKHXNPCFPZCJIR-UHFFFAOYSA-N
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Description

4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is a complex organic compound that features a pyrazole ring, an amino group, and a methoxyphenol moiety

Preparation Methods

The synthesis of 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the amino group. The final step involves the attachment of the methoxyphenol moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:

Scientific Research Applications

4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H19N3O2/c1-3-17-10-12(9-16-17)8-15-7-11-4-5-13(18)14(6-11)19-2/h4-6,9-10,15,18H,3,7-8H2,1-2H3

InChI Key

OKHXNPCFPZCJIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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